Ammothamnine

描述

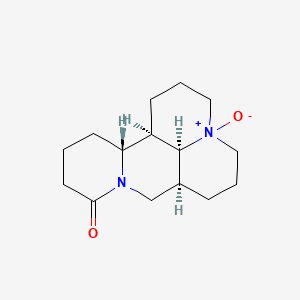

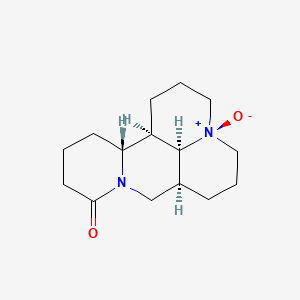

Matrine oxide is a natural product found in Daphniphyllum oldhamii, Sophora viciifolia, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPBINOPNYFXID-JARXUMMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCC[N@+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in methanol, Soluble in ethanol | |

| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, White dice from crystal | |

CAS No. |

16837-52-8 | |

| Record name | Oxymatrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymatrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85U4C366QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C | |

| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ammothamnine: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid derived from the roots of plants in the Sophora genus, particularly Sophora flavescens.[1][2] It is the N-oxide derivative of Matrine.[3] For decades, this compound has been a subject of interest in traditional medicine and modern pharmacology due to its wide range of biological activities. These include anti-inflammatory, anti-viral, anti-fibrotic, and anti-tumor properties.[4][5] This document provides a detailed technical overview of this compound's chemical structure, its mechanism of action with a focus on cell signaling, and key experimental protocols for its study.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid characterized by a matrine-type skeleton with an additional oxygen atom bonded to one of the nitrogen atoms, forming a tertiary amine oxide.[3] This structural feature is crucial for its biological activity.

| Property | Data | Source(s) |

| IUPAC Name | (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | [6] |

| Synonyms | Oxymatrine, Matrine N-oxide, Pachycarpidine | [6][7] |

| CAS Number | 16837-52-8 | [3][6] |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [3][6] |

| Molecular Weight | 264.36 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder or colorless block crystals. | [3][4] |

| Melting Point | 208°C | [3] |

| Solubility | Soluble in methanol and chloroform; insoluble in petroleum ether and acetone. | [3] |

Mechanism of Action: Modulation of TGF-β Signaling

This compound exerts significant anti-fibrotic effects, particularly in the liver and lungs, by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[8][9] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, the TGF-β pathway becomes overactive, leading to excessive ECM deposition.

This compound modulates this pathway primarily by upregulating Smad7, an inhibitory protein.[2][9][10] In the canonical TGF-β pathway, the binding of TGF-β1 to its receptor leads to the phosphorylation of Smad2 and Smad3. These proteins then form a complex with Smad4, translocate to the nucleus, and activate the transcription of pro-fibrotic genes. Smad7 acts as a negative regulator by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-β receptor. By increasing the expression of Smad7, this compound effectively blocks the pro-fibrotic signal transduction cascade.[9]

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound from Sophora flavescens

This protocol describes an efficient method for extracting this compound from its natural plant source.[11]

1. Sample Preparation:

-

Dry the roots of Sophora flavescens and grind them into a fine powder.

2. Extraction Parameters:

-

Extraction Solvent: 60% ethanol in water.[11]

-

Liquid-to-Material Ratio: 20:1 (mL of solvent per gram of plant powder).[11]

-

Microwave Power: 500 W.[11]

-

Extraction Temperature: 50°C.[11]

-

Extraction Time: 10 minutes.[11]

3. Procedure: a. Weigh the desired amount of powdered Sophora flavescens root and place it in a suitable microwave extraction vessel. b. Add the 60% ethanol solvent according to the 20:1 ratio. c. Secure the vessel in a microwave reactor. d. Set the parameters to 500 W, 50°C, and a 10-minute extraction time. e. After extraction, allow the mixture to cool. f. Centrifuge the mixture to pellet the solid plant material. g. Collect the supernatant, which contains the crude extract. h. The crude extract can be used for further analysis or purification steps. Under these optimal conditions, a yield of approximately 14.37 mg of oxymatrine per gram of plant material can be achieved.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in an extract.[12][13]

1. Chromatographic Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 mol/L KH₂PO₄) with a small amount of triethylamine (e.g., 94:6:0.01 v/v/v). The pH may need adjustment.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 10-20 µL.

2. Procedure: a. Prepare a series of standard solutions of pure this compound at known concentrations to create a calibration curve. b. Prepare the sample extract for injection, which may involve dilution and filtration through a 0.45 µm filter. c. Inject the standard solutions into the HPLC system to establish the calibration curve (peak area vs. concentration). d. Inject the prepared sample extract. e. Identify the this compound peak based on the retention time from the standard injections. f. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound (Oxymatrine) is a pharmacologically significant alkaloid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways, such as the TGF-β/Smad pathway, makes it a compelling candidate for the development of therapeutics for fibrotic diseases and other conditions. The experimental protocols outlined provide a foundation for researchers to extract, quantify, and further investigate the properties of this potent natural compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxymatrine inhibits the migration of human colorectal carcinoma RKO cells via inhibition of PAI-1 and the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxymatrine attenuates pulmonary fibrosis via APE1-mediated regulation of the PINK1/Parkin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxymatrine exerts anti-fibrotic effects in a rat model of hepatic fibrosis by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora flavescens Ait. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pulsus.com [pulsus.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a naturally occurring quinolizidine alkaloid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of this compound, including its various synonyms and closely related chemical entities. The document consolidates quantitative data on its biological effects, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways through which it exerts its therapeutic potential. This resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a tetracyclic quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, which have a long history of use in traditional medicine. Chemically, it is the N-oxide of matrine, another well-studied alkaloid from the same plant source.[1] The introduction of an N-oxide functional group significantly influences its pharmacokinetic and pharmacodynamic properties. This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects, making it a promising candidate for further therapeutic development.

Synonyms and Chemical Identity

This compound is known by several synonyms in scientific literature and chemical databases, which can sometimes lead to confusion. It is crucial for researchers to recognize these alternative names to ensure a comprehensive review of existing data.

-

Other Common Synonyms: Matrine oxide, Matrine N-oxide, Pachycarpidine[2][4][5]

-

Systematic IUPAC Name: (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one[2]

-

PubChem CID: 114850[2]

-

Molecular Formula: C15H24N2O2[2]

-

Molecular Weight: 264.36 g/mol [2]

Related Compounds

The biological and chemical landscape of this compound is closely intertwined with its parent compound, matrine, and other structurally similar alkaloids.

Matrine

Matrine is the precursor to this compound and is itself a pharmacologically active alkaloid. It shares many of the same biological activities as this compound but can exhibit different potencies and toxicities. The conversion of matrine to this compound (Oxymatrine) can occur both in vivo and through synthetic oxidation.[1]

Sophoridine

Sophoridine is another quinolizidine alkaloid found in Sophora species. It shares the same core tetracyclic structure and has also been investigated for its anti-cancer and anti-inflammatory properties.[4]

Quantitative Biological Data

The following tables summarize the in vitro cytotoxic activities of this compound (Oxymatrine) and its related compounds against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound (Oxymatrine) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mg/mL) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | ~32 | 24 | [3] |

| MCF-7 | Breast Cancer | <16 | 48 | [3] |

| HGC-27 | Gastric Cancer | 2.2 | 48 | |

| AGS | Gastric Cancer | 1.8 | 48 |

Table 2: IC50 Values of Sophoridine and its Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Sophoridine | SGC7901 | Gastric Cancer | 3.52 | [6] |

| Sophoridine | AGS | Gastric Cancer | 3.91 | [6] |

| Sophoridine Derivative 6b | Various | - | - | [4] |

| Sophoridine Derivatives (38a-e) | S180 | Sarcoma | 1-4 | [4] |

| Sophoridine Derivatives (38a-e) | H22 | Hepatoma | 1-4 | [4] |

| Sophoridine Derivative 7 | HepG2 | Liver Cancer | 0.93 - 1.89 | [6] |

| Sophoridine Derivative 7 | SMMC-7721 | Liver Cancer | 0.93 - 1.89 | [6] |

| Sophoridine Derivative 7 | Hela | Cervical Cancer | 0.93 - 1.89 | [6] |

| Sophoridine Derivative 7 | CNE1 | Nasopharyngeal Carcinoma | 0.93 - 1.89 | [6] |

| Sophoridine Derivative 7 | CNE2 | Nasopharyngeal Carcinoma | 0.93 - 1.89 | [6] |

| Sophoridine Derivative 7 | MCF7 | Breast Cancer | 0.93 - 1.89 | [6] |

Signaling Pathways and Mechanisms of Action

This compound (Oxymatrine) exerts its diverse biological effects by modulating multiple intracellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, apoptosis, and viral replication.

Anti-inflammatory Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A key mechanism for this is the inhibition of the NF-κB signaling pathway.[2] It also modulates the activity of M1 and M2 macrophages and can regulate the balance of Treg and Th17 cells.[7][8]

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Anti-cancer Pathways

The anti-tumor activity of this compound is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. It has been shown to modulate several key cancer-related signaling pathways, including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[2]

Caption: this compound's anti-cancer effects via the EGFR/PI3K/Akt/mTOR pathway.

Antiviral Pathways

This compound has demonstrated significant antiviral activity, particularly against the hepatitis B virus (HBV). Its mechanisms include the inhibition of viral replication and the modulation of the host immune response to the infection.[2]

Caption: this compound's antiviral mechanism against Hepatitis B Virus.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in this compound research. These protocols are representative and may require optimization for specific experimental conditions.

Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

-

Reagents:

-

CCK-8 solution

-

Cell culture medium

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Add various concentrations of this compound to the wells and incubate for the desired time.

-

Add 10 µL of CCK-8 solution to each well.[2]

-

Incubate the plate for 1-4 hours at 37°C.[2]

-

Measure the absorbance at 450 nm using a microplate reader.[2]

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay is used to assess the migratory and invasive potential of cells.

-

Reagents and Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Crystal violet stain

-

-

Procedure:

-

For invasion assays, coat the upper surface of the Transwell inserts with Matrigel.

-

Seed cells (e.g., 5 x 104 cells) in serum-free medium in the upper chamber of the insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the stained cells under a microscope.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Reagents and Materials:

-

Lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.

-

Reagents and Materials:

-

ELISA plate pre-coated with capture antibody

-

Detection antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Standard protein

-

-

Procedure:

-

Add standards and samples to the wells of the ELISA plate and incubate.

-

Wash the plate and add the detection antibody. Incubate.

-

Wash the plate and add Streptavidin-HRP. Incubate.

-

Wash the plate and add TMB substrate. Incubate in the dark.

-

Add stop solution to stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the protein in the samples based on the standard curve.

-

Conclusion

This compound, also known as Oxymatrine, is a promising natural product with a wide array of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and viral infections underscores its therapeutic potential. This technical guide provides a consolidated resource of its synonyms, related compounds, quantitative biological data, and relevant experimental protocols to facilitate further research and development in this exciting field. A thorough understanding of its mechanisms of action and the application of standardized experimental procedures will be crucial in translating the preclinical promise of this compound into clinical applications.

References

- 1. Pharmacokinetic characterization of oxymatrine and matrine in rats after oral administration of radix Sophorae tonkinensis extract and oxymatrine by sensitive and robust UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 3. researchhub.com [researchhub.com]

- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokine Elisa [bdbiosciences.com]

- 9. broadpharm.com [broadpharm.com]

The Alkaloid Ammothamnine: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid identical to Oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical document provides an in-depth overview of the natural sources of this compound, focusing on its principal plant origins. It details quantitative data on its prevalence in these sources, presents comprehensive experimental protocols for its extraction and isolation, and elucidates its known biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Sophora genus of the Fabaceae family. While its name suggests a potential presence in the Ammothamnus genus, the most extensively documented and quantified source is Sophora flavescens.

Principal Botanical Source: Sophora flavescens

Sophora flavescens, a perennial shrub native to East Asia, is the primary and most commercially viable source of this compound (Oxymatrine).[1] The roots of this plant have a long history of use in traditional Chinese medicine for a variety of ailments.[1] Modern phytochemical analysis has identified a rich concentration of quinolizidine alkaloids, with matrine and its N-oxide, this compound (Oxymatrine), being the most prominent.[2][3]

Other Potential Sources

While Sophora flavescens is the most well-documented source, this compound (Oxymatrine) has also been reported in other Sophora species, including Sophora macrocarpa and Sophora chrysophylla.[4] However, quantitative data on the yield of this compound from these species are less readily available in the current body of scientific literature.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes the reported yield of this compound from Sophora flavescens.

| Plant Source | Plant Part | Extraction Method | This compound (Oxymatrine) Yield | Reference |

| Sophora flavescens | Root | Microwave-Assisted Extraction (MAE) | 14.37 mg/g | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from Sophora flavescens.

Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from a study optimizing the extraction of Oxymatrine from the roots of Sophora flavescens.[5][6]

3.1.1. Materials and Equipment

-

Dried and powdered roots of Sophora flavescens

-

60% Ethanol

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for quantification

3.1.2. Procedure

-

Sample Preparation: Weigh a precise amount of powdered Sophora flavescens root.

-

Solvent Addition: Add 60% ethanol to the plant material at a liquid-to-material ratio of 20:1 (v/w).

-

Microwave Extraction: Place the mixture in the microwave extraction system. Irradiate at a power of 500 W for 10 minutes at a controlled temperature of 50°C.

-

Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

Quantification: Analyze the resulting crude extract using HPLC to determine the yield of this compound (Oxymatrine).[5][6]

Isolation and Purification by Column Chromatography

This is a general protocol for the isolation and purification of this compound (Oxymatrine) from the crude extract.[7]

3.2.1. Materials and Equipment

-

Crude this compound extract

-

Silica gel for column chromatography

-

D101 resin

-

Solvents: Water, Ethanol (20% and 70%)

-

Glass chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Preparative HPLC system

3.2.2. Procedure

-

Initial Purification: Dissolve the crude extract in water and pass it through a D101 resin column.

-

Elution from Resin Column: Elute the column sequentially with three column volumes of water, followed by 20% ethanol, and then 70% ethanol. Collect the 70% ethanol eluent, which will contain the alkaloids.

-

Solvent Removal: Concentrate the 70% ethanol eluent to dryness.

-

Silica Gel Chromatography: Mix the dried concentrate with a small amount of silica gel and apply it to the top of a silica gel column packed with an appropriate solvent system.

-

Fraction Collection: Elute the column with a suitable solvent gradient, collecting fractions. Monitor the separation using TLC.

-

Final Purification: Combine the fractions containing this compound (as determined by TLC) and further purify using a preparative HPLC system to obtain the compound with high purity (e.g., >98%).[7]

Biological Signaling Pathways of this compound (Oxymatrine)

This compound (Oxymatrine) exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate some of the well-documented pathways.

Inhibition of PI3K/AKT/mTOR and NF-κB Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR and NF-κB signaling pathways.[8][9] This inhibition leads to the downregulation of proteins involved in cell survival and proliferation and the upregulation of pro-apoptotic proteins.

Modulation of the STING/TBK1/IRF3 Signaling Pathway

In the context of autoimmune diseases, this compound has been found to activate the STING/TBK1/IRF3 pathway in microglia, leading to the production of anti-inflammatory interferon-β (IFN-β).[10]

Inhibition of the TGF-β/Smad Signaling Pathway

This compound has demonstrated anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway, which plays a crucial role in the pathogenesis of fibrosis.[11]

Conclusion

This compound (Oxymatrine), primarily sourced from the roots of Sophora flavescens, stands out as a promising natural compound with a wide spectrum of biological activities. The established protocols for its extraction and isolation, coupled with a growing understanding of its molecular mechanisms of action, provide a solid foundation for further research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for scientists and researchers aiming to unlock its full therapeutic potential. Further investigations into its biosynthesis, pharmacological profiling, and clinical efficacy are warranted to translate this natural alkaloid into novel therapeutic applications.

References

- 1. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bfr.bund.de [bfr.bund.de]

- 3. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Extraction of Oxymatrine from Sophora flavescens [mdpi.com]

- 6. Microwave-assisted extraction of oxymatrine from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxymatrine induces nasopharyngeal cancer cell death through inhibition of PI3K/AKT and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxymatrine regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Ammothamnine in Sophora flavescens

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sophora flavescens (Kushen) is a medicinal plant renowned for its rich profile of bioactive quinolizidine alkaloids (QAs), which are central to its therapeutic applications. Among these, ammothamnine, also known as oxymatrine or matrine N-oxide, is a principal component with significant pharmacological interest. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, consolidating current knowledge from metabolomic, transcriptomic, and genomic studies. We present detailed enzymatic steps, relevant quantitative data, key experimental protocols, and visual diagrams of the pathway and associated research workflows. This document serves as an in-depth resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery centered on the alkaloids of Sophora flavescens.

Introduction to this compound and Quinolizidine Alkaloids

This compound is a tetracyclic quinolizidine alkaloid found in high concentrations in the roots of Sophora flavescens. It is structurally the N-oxide derivative of matrine, another abundant QA in the plant.[1] Quinolizidine alkaloids are a class of lysine-derived secondary metabolites primarily found in the Leguminosae family, including the Sophora genus.[2][3] These compounds are recognized for their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[4][5][6] The biosynthesis of these complex molecules originates from the primary amino acid L-lysine, which undergoes a series of enzymatic transformations to form the characteristic ring structures.[2][7] Understanding this pathway is critical for the metabolic engineering of S. flavescens to enhance the production of target compounds like this compound for pharmaceutical use.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-lysine and culminates in the oxidation of matrine. The pathway can be divided into three main stages:

-

Formation of the key intermediate, Δ¹-piperideine.

-

Assembly of the tetracyclic matrine core.

-

Final oxidation to yield this compound.

Stage 1: Formation of Δ¹-piperideine from L-Lysine

This initial and best-characterized part of the pathway involves two enzymatic steps:

-

Step 1: Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme Lysine/ornithine decarboxylase (LDC) .[8][9] This is considered the first committed step in QA biosynthesis.[2][7]

-

Step 2: Oxidative Deamination of Cadaverine: The resulting cadaverine undergoes oxidative deamination, catalyzed by Copper amine oxidase (CuAO) , to form 5-aminopentanal.[8][9] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base reaction to form Δ¹-piperideine , the fundamental heterocyclic precursor for a wide range of piperidine and quinolizidine alkaloids.[2][10]

Stage 2: Putative Assembly of the Matrine Core

The steps leading from Δ¹-piperideine to the complex tetracyclic structure of matrine are not yet fully elucidated and remain a frontier in QA biosynthesis research. It is hypothesized that the matrine skeleton is formed from three molecules of Δ¹-piperideine.[11] This process likely involves a series of condensation, cyclization, and reduction/oxidation reactions, possibly involving intermediates such as a diiminium cation, to assemble the four-ring system.[3] The specific enzymes catalyzing these skeletal formations in S. flavescens have not been definitively characterized.

Stage 3: Oxidation of Matrine to this compound

The final step in the pathway is the conversion of matrine to this compound (oxymatrine).

-

Step 3: N-oxidation of Matrine: This transformation is an oxidation reaction where an oxygen atom is added to the tertiary nitrogen atom of the matrine molecule. This conversion is likely catalyzed by an oxidoreductase , such as a cytochrome P450 monooxygenase or a flavin-containing monooxygenase, which are commonly involved in the late-stage modification of alkaloid scaffolds.[12]

The complete proposed biosynthetic pathway is illustrated below.

Caption: Proposed Biosynthesis Pathway of this compound in Sophora flavescens.

Quantitative Data

Metabolomic and transcriptomic analyses of S. flavescens root tissues have provided valuable quantitative insights into the biosynthesis of this compound (oxymatrine) and its precursor, matrine. The distribution of these alkaloids is not uniform across the root, and their accumulation is correlated with the expression levels of specific biosynthetic genes.

Table 1: Distribution of Key Alkaloids in Sophora flavescens Root Tissues

| Compound | Periderm (µg/g) | Phloem (µg/g) | Xylem (µg/g) |

| Matrine | 1004.87 ± 152.34 | 10697.53 ± 1031.11 | 2064.90 ± 298.76 |

| This compound (Oxymatrine) | 335.63 ± 49.81 | 2839.20 ± 276.53 | 625.13 ± 90.45 |

| Sophoridine | 240.17 ± 35.67 | 2087.67 ± 211.09 | 412.83 ± 61.22 |

Data synthesized from metabolomic studies.[2][4] Values are presented as mean ± standard deviation. The highest concentration for each compound is highlighted in bold.

Table 2: Correlation of Gene Expression with Total Alkaloid Content

| Transcript ID | Putative Annotation | Correlation Coefficient (R) | P-value |

| LYSA1 | Lysine Decarboxylase | > 0.8 | < 0.05 |

| LYSA2 | Lysine Decarboxylase | > 0.8 | < 0.05 |

| AO2 | Amine Oxidase | > 0.8 | < 0.05 |

| AO6 | Amine Oxidase | > 0.8 | < 0.05 |

| PMT1 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |

| PMT17 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |

| PMT34 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |

| PMT35 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |

Data derived from combined transcriptome and metabolome correlation analysis.[2][4] Transcripts showing a high positive correlation (R > 0.8) with the total content of key alkaloids (matrine, oxymatrine, sophoridine) are listed.

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for metabolite quantification and gene expression analysis.

Protocol: Quantification of this compound via UHPLC-Q-TOF/MS

This protocol describes the extraction and analysis of alkaloids from S. flavescens root tissue.

-

Sample Preparation and Extraction:

-

Harvest fresh root tissues and separate them into periderm, phloem, and xylem.

-

Lyophilize the tissues and grind them into a fine powder.

-

Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) containing 0.1% formic acid.

-

Vortex the mixture for 5 minutes, then sonicate in an ice-water bath for 30 minutes.

-

Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm microporous membrane into an HPLC vial.

-

-

Chromatographic Conditions:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS).

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient optimized for alkaloid separation (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 450°C.

-

Scan Range: m/z 50-1200.

-

Data Acquisition: Perform MS/MS analysis on selected precursor ions to confirm identity based on characteristic fragment ions.

-

-

Quantification:

-

Prepare a series of standard solutions of authentic this compound (oxymatrine) and matrine.

-

Generate a calibration curve by plotting peak area against concentration.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Protocol: Transcriptome Analysis for Gene Discovery

This protocol outlines the workflow for identifying candidate genes involved in the this compound biosynthetic pathway.

-

RNA Extraction and Library Preparation:

-

Extract total RNA from the different root tissues (periderm, phloem, xylem) using a plant-specific RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using random hexamer primers, followed by second-strand synthesis.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR to create the final cDNA library.

-

-

Sequencing and Assembly:

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq) with a paired-end 150 bp read length.

-

Filter the raw reads to remove low-quality reads, adapters, and ambiguous reads to obtain clean reads.

-

Perform de novo assembly of the clean reads using software like Trinity to construct a reference transcriptome.

-

-

Gene Annotation and Expression Analysis:

-

Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, KEGG, GO).

-

Map the clean reads from each sample back to the reference transcriptome to calculate gene expression levels, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Identify differentially expressed genes (DEGs) between tissues with high and low alkaloid content.

-

-

Candidate Gene Identification:

-

Search the annotated transcriptome for unigenes homologous to known alkaloid biosynthesis enzymes (e.g., LDC, CuAO, oxidoreductases).

-

Perform a correlation analysis (e.g., Pearson correlation) between the expression profiles (FPKM values) of candidate genes and the measured concentrations of this compound and related alkaloids across the different tissues. Genes with high positive correlation are strong candidates for involvement in the pathway.

-

General Experimental Workflow

The following diagram illustrates the integrated workflow for investigating the this compound biosynthetic pathway.

Caption: Integrated Workflow for Biosynthesis Pathway Elucidation.

Conclusion and Future Outlook

The biosynthetic pathway of this compound (oxymatrine) in Sophora flavescens is understood to proceed from L-lysine through the key intermediates cadaverine and Δ¹-piperideine, leading to the formation of the matrine skeleton, which is finally oxidized to yield the end product. While the initial steps are well-established, the enzymes responsible for the assembly of the complex tetracyclic matrine core and the final N-oxidation step remain to be functionally characterized.

Future research should focus on:

-

Functional Characterization: Heterologous expression and in vitro enzymatic assays of candidate cyclases and oxidases identified through transcriptomic studies are necessary to confirm their roles in the pathway.

-

Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes will provide deeper insights into how alkaloid production is controlled in the plant.

-

Metabolic Engineering: With a complete understanding of the pathway, targeted genetic modification of S. flavescens or heterologous reconstruction of the pathway in microbial hosts could be employed to enhance the sustainable production of this compound for pharmaceutical applications.

This guide provides a solid foundation for these future endeavors, consolidating the current data and methodologies for the scientific community.

References

- 1. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 4. Alkaloids from the roots of Sophora flavescens and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro anti-tumour activities of quinolizidine alkaloids derived from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. Five New Alkaloids from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Ammothamnine (Oxymatrine): A Comprehensive Technical Guide

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens and other related plants. It has a long history of use in traditional Chinese medicine and is gaining significant attention in modern pharmacological research due to its diverse therapeutic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxymatrine, details on experimental methodologies for their determination, and an exploration of its interaction with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and analysis.

Core Physical and Chemical Properties

Oxymatrine presents as a white to off-white crystalline powder.[1][2][3] It is characterized by the following physical and chemical parameters, which are crucial for its handling, formulation, and development as a therapeutic agent.

Identification and General Properties

| Property | Value | Source(s) |

| Common Names | Oxymatrine, this compound, Matrine N-oxide | [4][5] |

| CAS Number | 16837-52-8 | [4][6][7][8][9] |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [1][4][6][7][9] |

| Appearance | White to off-white powder or crystalline powder | [1][2][3][10] |

| Odor | No odor to slight amber aroma | [1][11] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 264.36 g/mol | [1][7][9] |

| Melting Point | 199 - 208 °C | [1][7][9][12] |

| Boiling Point | 572.8 °C (Predicted) | [7] |

| pKa | 6.5 (Experimentally determined for the related compound Oxysophocarpine using RP-HPLC) | [13] |

| Topological Polar Surface Area | 38.4 Ų | [1][5] |

Solubility Profile

Oxymatrine is known to be soluble in water.[1] Its solubility in various solvents is a critical factor for its formulation and delivery.

| Solvent | Solubility | Source(s) |

| Water | Soluble, 10 mg/mL, 53 mg/mL | [1][2][14][15] |

| Ethanol | 25 mg/mL, 33.3 mg/mL, 53 mg/mL | [2][8][14][15] |

| Methanol | Soluble, 53 mg/mL | [2][12][14] |

| DMSO | 10 mg/mL, 53 mg/mL | [2][8][14][15] |

| DMF | 10 mg/mL | [2][8] |

| Chloroform | Soluble | [11][12] |

| Benzene | Soluble | [11] |

| Acetone | Readily soluble | [11] |

| Petroleum Ether | Insoluble/Difficult to dissolve | [11][12] |

Stability and Storage

Proper storage is essential to maintain the integrity of Oxymatrine. It should be stored in a dry place, protected from light and moisture.[2][7] For long-term storage, a temperature of +4°C or between 2°C - 8°C is recommended.[2][7][12] Under these conditions, it is stable for at least two years.[2] In solution, it should be stored at -20°C for up to one month or -80°C for up to six months.[14][15] Environmental stability studies have shown that in an aquatic environment, the half-life of oxymatrine is estimated to be over 200 days, while in dry soil, the half-life is significantly shorter, ranging from 5.4 to 8.6 days.[12][16]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Oxymatrine are fundamental for quality control and research purposes. While specific, proprietary methods used by manufacturers are not publicly available, this section outlines the standard methodologies employed for such analyses.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[4]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry Oxymatrine is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[15]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or Thiele tube, is used. The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][15][16]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute near the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4][16]

Determination of Solubility

The "shake-flask" method is the traditional and most common technique for determining the equilibrium solubility of a compound.[10]

Methodology: Shake-Flask Solubility Method

-

Preparation of Saturated Solution: An excess amount of Oxymatrine is added to a specific volume of the solvent (e.g., water, ethanol) in a sealed container.[10][17]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][14]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[14]

-

Quantification: The concentration of Oxymatrine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A standard calibration curve is used for accurate quantification.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the identification, quantification, and purity assessment of Oxymatrine.

General HPLC Protocol for Oxymatrine Analysis

-

Column: A reversed-phase C18 column is commonly used.[18][19]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or a solution of an ion-pairing agent like sodium heptanesulfonate) and an organic modifier like methanol or acetonitrile.[18][19][20] The pH of the aqueous phase is often adjusted to optimize separation.[19]

-

Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[19]

-

Detection: UV detection is performed at a wavelength where Oxymatrine exhibits significant absorbance, typically around 210 nm or 220 nm.[18][19]

-

Quantification: The concentration of Oxymatrine is determined by comparing the peak area of the sample to that of a known standard.[18]

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for Oxymatrine. These studies evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.

Methodology: ICH Guideline-Based Stability Study

-

Batch Selection: Stability studies are performed on multiple batches of the substance to ensure consistency.

-

Storage Conditions: Samples are stored under various conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[21][22]

-

Testing Frequency: Samples are pulled at specific time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies) and tested for relevant quality attributes.[21][22]

-

Analytical Tests: The testing includes assays for potency (e.g., by HPLC), purity (to detect and quantify degradation products), and physical characteristics (e.g., appearance, moisture content).[21]

-

Data Evaluation: The data are evaluated to establish a re-test period or shelf life for the substance. A "significant change" is defined as a failure to meet the established specifications.[21]

Biological Activity and Signaling Pathways

Oxymatrine exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-viral, and anti-cancer effects.[23][24][25] These effects are mediated through its interaction with various cellular signaling pathways. This section focuses on two well-documented pathways modulated by Oxymatrine: the Transforming Growth Factor-β (TGF-β) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

Modulation of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is often implicated in fibrosis. Oxymatrine has been shown to inhibit TGF-β1-induced fibrotic processes.[2][8]

Mechanism of Action:

-

TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).

-

The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

-

Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4.

-

This Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as collagen.[6]

-

Oxymatrine can interfere with this pathway by down-regulating the expression of TGF-β1, TβRI, and inhibiting the phosphorylation of Smad2 and Smad3.[2][25] It has also been shown to upregulate the inhibitory Smad, Smad7, which promotes the degradation of the TβRI and prevents R-Smad phosphorylation.[5][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Oxymatrine has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[9][11]

Mechanism of Action:

-

In its inactive state, NF-κB (a heterodimer typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.

-

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

The IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[7]

-

Oxymatrine can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[11] It may also act further upstream by inhibiting TLR4 signaling.[9]

Conclusion

This compound (Oxymatrine) is a multifaceted alkaloid with well-defined physical and chemical properties that are conducive to its development as a pharmaceutical agent. Its solubility in various solvents allows for diverse formulation strategies. The established analytical methods, particularly HPLC, provide robust means for its quality control. Furthermore, its ability to modulate key signaling pathways like TGF-β and NF-κB provides a molecular basis for its observed anti-fibrotic and anti-inflammatory effects, making it a compelling candidate for further research and clinical investigation in a variety of disease contexts. This guide serves as a foundational resource for professionals engaged in the exploration and development of this promising natural compound.

References

- 1. Oxymatrine Inhibits Transforming Growth Factor β1 (TGF-β1)-Induced Cardiac Fibroblast-to-Myofibroblast Transformation (FMT) by Mediating the Notch Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of oxymatrine in the treatment of cryptosporidiosis through TNF/NF-κB signaling pathway based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of oxymatrine on TGF-β1-induced proliferation and abnormal differentiation in rat cardiac fibroblasts via the p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of Matrine and Oxymatrine from the Biopesticide from Sophora flavescens under Aquatic and Soil Environment -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

- 13. pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. davjalandhar.com [davjalandhar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. [Determination of oxymatrine content and its related substances in oxymatrine capsule by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of oxymatrine concentrations in plasma by RP-HPLC with solid phase extraction method and study on its bioequivalent [manu41.magtech.com.cn]

- 20. researchgate.net [researchgate.net]

- 21. ema.europa.eu [ema.europa.eu]

- 22. edaegypt.gov.eg [edaegypt.gov.eg]

- 23. researchgate.net [researchgate.net]

- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 25. researchgate.net [researchgate.net]

Pharmacological Profile of Ammothamnine (Oxymatrine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid commonly known as Oxymatrine, is a natural compound extracted from the roots of plants from the Sophora species. It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative receptor binding affinities, enzyme inhibition, pharmacokinetic properties, and modulation of key signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development efforts.

Introduction

This compound, chemically identified as Oxymatrine, has a long history of use in traditional Chinese medicine. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic benefits. This document aims to consolidate the available quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Receptor and Enzyme Interactions

While comprehensive screening of this compound against a wide array of receptors and enzymes is not extensively documented in publicly available literature, some key interactions have been identified.

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes involved in inflammation and cell proliferation.

Table 1: Enzyme Inhibition Profile of this compound (Oxymatrine)

| Enzyme | IC50 | Cell Line/System | Reference |

| Cyclooxygenase-1 (COX-1) | 52.5 µg/mL | in vitro | [1] |

| Cyclooxygenase-2 (COX-2) | 102.2 µg/mL | in vitro | [1] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily studied in rats.

In Vivo Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of this compound (Oxymatrine) in Rats

| Parameter | Value | Route of Administration | Reference |

| Absolute Oral Bioavailability | 26.43% | Oral | [2][3] |

| Cmax (Maximum Concentration) | 605.5 ng/mL | Oral | [2][3] |

| Tmax (Time to Maximum Concentration) | 0.75 h | Oral | [2][3] |

| t1/2 (Half-life) | 4.181 h | Oral | [2][3] |

| t1/2 (Half-life) | 4.9 ± 3.4 h | Intravenous (2 mg/kg) | [4] |

Metabolism

This compound is metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic reaction is the reduction of the N-oxide group to form matrine.

Table 3: In Vitro Metabolism Kinetics of this compound (Oxymatrine)

| Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes (HLMs) | Biphasic Kinetics | - | [5] |

| Human Intestinal Microsomes (HIMs) | Biphasic Kinetics | - | [5] |

| Recombinant Human CYP3A4 | Biphasic Kinetics | - | [5] |

Note: The metabolism of Oxymatrine in HLMs, HIMs, and by CYP3A4 followed biphasic kinetics, and therefore single Km and Vmax values were not reported.

Table 4: Inhibition of this compound (Oxymatrine) Metabolism by CYP450 Inhibitors

| CYP Isoform Inhibitor | Inhibition of Matrine Formation | Reference |

| Ketoconazole (CYP3A) | Strong Inhibition | [6] |

| Fluvoxamine maleate (CYP1A2) | Significant Inhibition | [6] |

| Amiodarone hydrochloride (CYP2C9) | Significant Inhibition | [6] |

| Omeprazole (CYP2C19) | Significant Inhibition | [6] |

| Diethyldithiocarbamic acid (CYP2E1) | Significant Inhibition | [6] |

| Gemfibrozil (CYP2C8) | Weak Inhibition | [6] |

| Quinidine (CYP2D6) | Weak Inhibition | [6] |

Key Signaling Pathways and Pharmacological Effects

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 5: IC50 Values of this compound (Oxymatrine) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Reference |

| MCF-7 | Breast Cancer | ~32 mg/mL | <16 mg/mL | [7] |

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. This inhibition leads to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.[8][9][10]

Figure 1: this compound's inhibition of the PI3K/Akt pathway.

Anti-Fibrotic Activity

This compound has been demonstrated to attenuate fibrosis by modulating the TGF-β/Smad signaling pathway. It can inhibit the expression of Smad3 and CREB-binding protein (CBP) while promoting the expression of the inhibitory Smad7.[11] This leads to a reduction in the deposition of collagen and other extracellular matrix components.

Figure 2: Modulation of the TGF-β/Smad pathway by this compound.

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects against excitotoxicity, in part by down-regulating the expression of the NR2B subunit of the NMDA receptor.[12] This can reduce excessive calcium influx and subsequent neuronal damage.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on cancer cells.[7][13]

Figure 3: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of Akt.[8][9][10]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[2][14]

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Apical to Basolateral (A-B): Add this compound to the apical side of the monolayer and collect samples from the basolateral side at various time points.

-

Basolateral to Apical (B-A): Add this compound to the basolateral side and collect samples from the apical side.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

Conclusion

This compound (Oxymatrine) presents a complex and promising pharmacological profile with therapeutic potential in a range of diseases. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, cell proliferation, and fibrosis. While significant progress has been made in understanding its pharmacokinetic properties and qualitative effects, a more comprehensive quantitative analysis of its interactions with a wider range of molecular targets is warranted. The experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological properties of this multifaceted natural compound. Future research should focus on detailed receptor binding and enzyme inhibition screening to fully elucidate its mechanism of action and to identify potential novel therapeutic applications.

References

- 1. Oxymatrine inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method | Bentham Science [benthamscience.com]

- 4. latamjpharm.org [latamjpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive metabolism of oxymatrine is catalyzed by microsomal CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxymatrine protects against DSS-induced colitis via inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxymatrine induces nasopharyngeal cancer cell death through inhibition of PI3K/AKT and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. researchgate.net [researchgate.net]

The Molecular Labyrinth: Unraveling the Action of Ammothamnine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Ammothamnine, a quinolizidine alkaloid also identified in chemical databases as Matrine oxide or Oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its effects on cell signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Molecular Mechanisms of this compound

This compound exerts its biological effects through a multi-pronged approach at the molecular level, primarily culminating in the induction of apoptosis and arrest of the cell cycle in cancerous cells. These effects are orchestrated through the modulation of a complex network of signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, the process of programmed cell death, in various cancer cell lines.[2][3][4] This is a critical mechanism for its anti-tumor activity, as it selectively eliminates malignant cells. The apoptotic cascade initiated by this compound involves both intrinsic (mitochondrial) and extrinsic pathways.

A key target in this process is the regulation of the Bcl-2 family of proteins. This compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[5]

Furthermore, in human cervical cancer cells, this compound has been found to induce apoptosis by depleting intracellular guanosine 5'-triphosphate (GTP) levels through the inhibition of inosine monophosphate dehydrogenase type II (IMPDH2).[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Evidence suggests that this compound can induce G2/M phase arrest in ovarian cancer cells by interfering with microtubule dynamics.[6] It has also been observed to cause cell cycle arrest in other cancer cell lines, preventing them from proceeding through the necessary checkpoints for division and proliferation.[7][8][9] This effect is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6][7]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are underpinned by its ability to modulate a multitude of intracellular signaling pathways. A review of the literature indicates the involvement of several key pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell proliferation.[10]

-

TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anti-cancer effects.[10][11]

-